4,4'-Stilbenedicarboxylic acid (SDC or SDA) is a rigid, extended, conjugated dicarboxylic acid primarily procured as a structural linker for mesoporous metal-organic frameworks (MOFs) and as a performance-enhancing co-monomer in advanced polyesters. Featuring two benzoic acid groups bridged by a trans-ethylene double bond, it offers a distinct combination of extended molecular length (greater than biphenyl or benzene analogs), inherent photoluminescence, and high thermal stability. In industrial and laboratory procurement, this compound is selected when standard aromatic dicarboxylic acids—such as terephthalic acid or 4,4'-biphenyldicarboxylic acid—fail to provide the necessary pore aperture, framework void volume, low-temperature polymer toughness, or solid-state fluorescence required for specific material applications.
Substituting 4,4'-stilbenedicarboxylic acid with shorter or non-conjugated analogs like terephthalic acid (BDC) or 4,4'-biphenyldicarboxylic acid (BPDC) fundamentally alters the resulting material's properties. In MOF synthesis, the specific length and rigidity of the stilbene linker are mathematically required to achieve mesoporous architectures (pores > 2 nm); shorter linkers invariably collapse the geometry into the microporous regime, restricting guest molecule access [1]. In polymer chemistry, replacing SDC entirely with BDC eliminates the unique chain-stiffening and energy-absorbing characteristics imparted by the stilbene moiety, leading to a quantifiable reduction in low-temperature impact strength [2]. Furthermore, the lack of the conjugated trans-ethylene bridge in biphenyl analogs eliminates the specific excimer luminescence pathways exploited in optical sensors, making generic substitution unviable for electro-optical applications.
When used as a co-monomer in polyester synthesis, 4,4'-stilbenedicarboxylic acid significantly enhances mechanical toughness at sub-zero temperatures. A copolyester formulated with 40 mol% trans-4,4'-stilbenedicarboxylic acid and 60 mol% terephthalic acid achieved a notched Izod impact strength of 14 ft-lb/in. at -40°C. In contrast, conventional polyesters lacking the stilbene modification typically exhibit low-temperature impact strengths of less than 2.0 ft-lb/in. [1].
| Evidence Dimension | Notched Izod impact strength at -40°C |
| Target Compound Data | 14 ft-lb/in. (40 mol% SDC formulation) |
| Comparator Or Baseline | < 2.0 ft-lb/in. (Standard terephthalic acid baseline) |
| Quantified Difference | > 7-fold increase in low-temperature impact strength |
| Conditions | Injection-molded copolyester with 1,4-cyclohexanedimethanol |
Procuring SDC as a co-monomer is essential for engineering plastics that must survive extreme cold environments without brittle failure.
The extended molecular length of 4,4'-stilbenedicarboxylic acid is critical for synthesizing mesoporous frameworks that surpass the physical limits of shorter linkers. In the synthesis of the aluminum-based MOF CYCU-3, the use of SDC yields open channels of 3.0 nm and a pore volume of 1.39 cm³/g. This represents a structural expansion over traditional Al-MOFs built with terephthalic acid (e.g., MIL-53), which are strictly microporous with pore sizes well below 1.0 nm[1].
| Evidence Dimension | Open channel diameter and pore volume |
| Target Compound Data | 3.0 nm channels; 1.39 cm³/g pore volume (Al-SDC MOF) |
| Comparator Or Baseline | < 1.0 nm channels (Typical Al-BDC MOFs) |
| Quantified Difference | > 3x increase in pore diameter, transitioning from microporous to mesoporous |
| Conditions | Solvothermal synthesis of Al(III) MOFs |
Buyers designing adsorbents or catalysts for large-molecule processing must select SDC to achieve the necessary mesoporous void space.
Comparing isoreticular zinc-based MOFs highlights the volumetric advantage of the stilbene linker over the biphenyl linker. A 3D interpenetrated MOF constructed with 4,4'-stilbenedicarboxylic acid exhibits a pore diameter of 16.5 Å and a low framework density of 0.50 g/cm³. The direct structural analog built with 4,4'-biphenyldicarboxylic acid (IRMOF-9) yields a smaller pore diameter of 14.5 Å and a significantly higher density of 0.66 g/cm³ [1].
| Evidence Dimension | Framework density and pore diameter |
| Target Compound Data | 0.50 g/cm³ density; 16.5 Å pore diameter (SDC MOF) |
| Comparator Or Baseline | 0.66 g/cm³ density; 14.5 Å pore diameter (BPDC MOF, IRMOF-9) |
| Quantified Difference | 24% reduction in framework density and 2.0 Å increase in pore diameter |
| Conditions | Zinc-carboxylate 3D interpenetrating cubic lattices |
Procuring the stilbene linker directly maximizes the solvent-accessible void fraction, which is critical for high-capacity gravimetric gas storage applications.
While free 4,4'-stilbenedicarboxylic acid undergoes trans-to-cis photoisomerization that quenches fluorescence, its incorporation into a rigid MOF lattice physically locks the trans-configuration. This structural rigidification suppresses non-radiative decay pathways, resulting in a material with vastly increased quantum yield and brightness compared to the free ligand in solution [1].
| Evidence Dimension | Photoluminescence quantum yield and emission brightness |
| Target Compound Data | High quantum yield (Rigidified in Zn-MOF) |
| Comparator Or Baseline | Low quantum yield / quenched emission (Free SDC in solution) |
| Quantified Difference | Suppression of trans-to-cis isomerization yielding strong solid-state luminescence |
| Conditions | UV excitation of Zn-SDC MOF vs. free ligand |
Buyers developing solid-state scintillators or luminescent chemical sensors require the exact geometry of SDC to leverage its coordination-induced emission enhancement.
Directly following from its ability to expand Al-MOF channels to 3.0 nm, 4,4'-stilbenedicarboxylic acid is a highly effective linker choice for synthesizing mesoporous frameworks. It is recommended for procurement when designing heterogeneous catalysts or separation matrices that must accommodate bulky organic substrates that cannot diffuse into standard microporous materials [1].
Based on its proven capacity to increase notched Izod impact strength to 14 ft-lb/in. at -40°C, SDC is an essential co-monomer for advanced polyesters. It should be procured for injection-molded components destined for aerospace, cryogenic storage, or arctic environments where conventional terephthalic acid-based plastics would suffer brittle failure [2].
Because SDC yields lower framework densities (0.50 g/cm³) and larger pore diameters than its biphenyl counterparts, it is the optimal linker for gas storage MOFs. It is specifically recommended for applications targeting high-capacity hydrogen or methane storage where maximizing the internal void fraction per gram of material is the primary design constraint [3].
Leveraging the coordination-induced rigidification that prevents trans-to-cis photoisomerization, SDC is highly suited for developing luminescent MOFs. It is the procurement material of choice for fabricating optical sensors, radiation detectors, and optical brighteners where stable, high-quantum-yield solid-state fluorescence is required[3].
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